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Compound of Interest

Compound Name: 3-Fluoro-6-methoxypyridazine

CAS No.: 1934842-49-5

Cat. No.: B2717433

Get Quote

Executive Summary & Chemical Space Analysis
3-Fluoro-6-methoxypyridazine (CAS: N/A for specific commercial batches, generic scaffold

class) represents a "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for

pyridine and phenyl rings, offering unique physicochemical properties due to the high nitrogen

content (low logP, high aqueous solubility) and the specific electronic push-pull effects of the

substituents.

Electronic Profile & Reactivity Vectors
The pyridazine ring is electron-deficient (π-deficient), making it highly susceptible to

nucleophilic attack.

C3-Fluorine: A highly activated leaving group due to the strong inductive effect (-I) and the

electron-withdrawing nature of the adjacent N2 nitrogen. It is significantly more labile than a

corresponding chloride.

C6-Methoxy: Acts as an electron-donating group (+M) via resonance, partially deactivating

the ring, but also serves as a Directed Metalation Group (DMG) for lithiation.
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C4/C5 Protons: The C4 proton is acidified by the adjacent Fluorine (-I effect), while the C5

proton is influenced by the Methoxy group.
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Figure 1: Reactivity vectors dictated by electronic push-pull systems.
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Module A: Nucleophilic Aromatic Substitution
(SNAr)
Primary Application: Installation of amines, ethers, and thiols at the C3 position.

Mechanism & Regioselectivity
The reaction proceeds via a Meisenheimer complex. The Fluorine atom is the exclusive leaving

group under standard conditions. The methoxy group remains intact because the C-F bond

polarization and the stability of the fluoride anion leaving group significantly lower the activation

energy compared to methoxide displacement.

Protocol 1: C3-Amination (General Procedure)
Target: Synthesis of 3-amino-6-methoxypyridazine derivatives.

Reagents:
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Substrate: 3-Fluoro-6-methoxypyridazine (1.0 equiv)

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (2.0 equiv)

Solvent: DMSO (for low reactivity amines) or i-PrOH (for volatile amines)

Step-by-Step Methodology:

Preparation: In a dry reaction vial, dissolve 3-fluoro-6-methoxypyridazine (1.0 mmol) in

anhydrous DMSO (3.0 mL).

Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol). Note: If using a

hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.

Reaction:

Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

Anilines/Steric Hindrance: Heat to 80°C for 6–12 hours.

Monitoring: Monitor by LC-MS. The starting material (M+H) should disappear, replaced by

the product mass (M-F+Amine).

Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined

organics with brine, dry over Na2SO4, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Consideration: Avoid using protic solvents (MeOH/EtOH) with strong alkoxide

nucleophiles at high temperatures to prevent trans-etherification at the C6-methoxy position,

although this is rare due to the stability of the C6-OMe bond relative to C3-F.

Module B: Directed Ortho Metalation (DoM)
Primary Application: Functionalization of the ring carbon (C4) with electrophiles (Iodine,

Aldehydes, Boronates).
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The "Base Sensitive" Challenge
Pyridazines are prone to nucleophilic attack by alkyl lithiums (e.g., n-BuLi) at the ring carbons,

leading to decomposition or polymerization.

Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is a non-nucleophilic, bulky,

strong base that acts exclusively as a proton scavenger.

Regioselectivity: The Battle of Directors
C4 Position (Ortho to F): Strongly activated by the inductive effect (-I) of Fluorine.

C5 Position (Ortho to OMe): Activated by the coordination effect (CIPE) of the Methoxy

oxygen.

Outcome: In 3-fluoro-6-methoxypyridazine, the C4 position is generally favored kinetically

due to the supreme acidifying effect of the fluorine atom, provided the base (LiTMP) can

access it.

Protocol 2: C4-Iodination (Precursor for Cross-Coupling)
Target: Synthesis of 3-fluoro-4-iodo-6-methoxypyridazine.

Reagents:

Substrate: 3-Fluoro-6-methoxypyridazine

Base: LiTMP (generated in situ from TMP and n-BuLi)

Electrophile: Iodine (I2)[1]

Solvent: Anhydrous THF

Step-by-Step Methodology:

LiTMP Generation:

Flame-dry a Schlenk flask under Argon. Add anhydrous THF (10 mL) and 2,2,6,6-

tetramethylpiperidine (1.1 equiv).
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Cool to -78°C.[2] Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).

Warm to 0°C for 15 mins, then re-cool to -78°C.

Metalation:

Dissolve 3-fluoro-6-methoxypyridazine (1.0 mmol) in THF (2 mL) and add dropwise to

the LiTMP solution at -78°C.

Stir for exactly 30 minutes.Warning: Extended lithiation times can lead to "lithium

migration" (scrambling).

Trapping:

Add a solution of Iodine (1.2 equiv) in THF dropwise.

Stir at -78°C for 1 hour, then allow to warm to room temperature slowly.

Quench: Add saturated aq. Na2S2O3 (Sodium thiosulfate) to quench excess iodine (solution

turns from violet to yellow/colorless).

Isolation: Extract with Et2O, dry, and concentrate. The product is often unstable on silica; use

neutral alumina or rapid filtration if purification is needed.
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Figure 2: Directed Ortho Metalation (DoM) workflow using non-nucleophilic bases.
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Module C: Transition Metal-Catalyzed Cross-
Coupling
Primary Application: C-C bond formation.

Strategic Considerations
Direct Suzuki coupling on the C3-Fluorine is difficult because the C-F bond is strong and

oxidative addition with Pd(0) is sluggish compared to C-Cl or C-Br.

Recommended Strategy:

SNAr First: Displace the Fluorine with a nucleophile that contains a handle (e.g., a

chlorophenyl amine).
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DoM First: Install an Iodine at C4 (as per Module B), then perform Suzuki coupling at C4.

Rare C-F Activation: Ni-catalyzed Kumada or Suzuki couplings can activate C-F bonds, but

these require specialized ligands (e.g., PCy3) and are less robust for scale-up.

Data Summary: Reaction Optimization Table
Reaction
Type

Position Reagent Conditions
Yield
(Typical)

Key
Challenge

SNAr C3
Primary

Amines

DMSO,

DIPEA, RT
85-95%

Hydrolysis if

water present

SNAr C3
Alkoxides

(RO-)
THF, 0°C 70-85%

Trans-

etherification

at C6

DoM C4 LiTMP / I2 THF, -78°C 50-65%
Ring addition

by base

Suzuki C3
Aryl Boronic

Acid

Ni(COD)2,

PCy3

Toluene,

100°C
20-40%

References
Mechanisms of SNAr in Fluorinated Heterocycles

Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly
Functionalized 10-Phenylphenothiazine Deriv
Source: Molecules (MDPI), 2020.

URL:[Link]

Lithiation of Pyridazines (General DoM Principles)

Title: Directed ortho-metal
Source: ResearchG

URL:[Link]

C-H Functionalization Strategies

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.mdpi.com/1420-3049/25/18/4267
https://www.researchgate.net/publication/262692233_Directed_ortho-metalation_of_3-phenylpyridazine_using_TMPLi
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2717433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H

Fluorination and Nucleophilic Aromatic Substitution.[3]

Source: Journal of the American Chemical Society, 2014.

URL:[Link]

Suzuki Coupling on Halopyridazines

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine...[4]

Source: MDPI, 2021.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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